![molecular formula C19H24N2O3S B2868501 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1234957-22-2](/img/structure/B2868501.png)
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
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Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as MSJ-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2013 and has since been the subject of numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Scientific Research Applications
Catalytic Applications and Synthesis
A study has shown that nano magnetite (Fe3O4) serves as an efficient catalyst for the synthesis of compounds similar to the query compound under ultrasound irradiation. This method offers advantages such as clean methodologies, easy workup procedures, and high yields, suggesting a promising approach for the synthesis of complex organic molecules including naphthalen-1-yl acetamide derivatives (Mokhtary & Torabi, 2017).
Antiproliferative Activities
Research into novel cyano oximino sulfonate derivatives has uncovered some compounds demonstrating antiproliferative effects on mouse fibroblast cells. These findings indicate potential therapeutic applications of related naphthalen-1-yl acetamide derivatives in inhibiting cell proliferation (El‐Faham et al., 2014).
Chemical and Structural Analysis
A combined experimental and theoretical study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provided insights into its molecular and chemical properties, including non-linear optical behaviors. This detailed analysis could be beneficial for understanding the chemical activity and potential applications of similar compounds (Gültekin et al., 2020).
Receptor Antagonist Studies
The determination of a non-peptide oxytocin receptor antagonist in human plasma through a novel method highlights the potential for related naphthalen-1-yl acetamide derivatives to serve as receptor antagonists, providing a pathway for the development of new therapeutic agents (Kline, Kusma, & Matuszewski, 1999).
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-25(23,24)21-11-9-15(10-12-21)14-20-19(22)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFJLSMTXYBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide |
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